Calcium dichloride

货号 B8817810

CAS 编号:

14639-81-7

分子量: 110.98 g/mol

InChI 键: UXVMQQNJUSDDNG-UHFFFAOYSA-L

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999)

Calcium dichloride is a calcium salt, an inorganic chloride and an inorganic calcium salt. It has a role as a fertilizer.

A salt used to replenish calcium levels, as an acid-producing diuretic, and as an antidote for magnesium poisoning.

属性

CAS 编号 |

14639-81-7 |

|---|---|

产品名称 |

Calcium dichloride |

分子式 |

CaCl2 |

分子量 |

110.98 g/mol |

IUPAC 名称 |

calcium;dichloride |

InChI |

InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2 |

InChI 键 |

UXVMQQNJUSDDNG-UHFFFAOYSA-L |

杂质 |

The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |

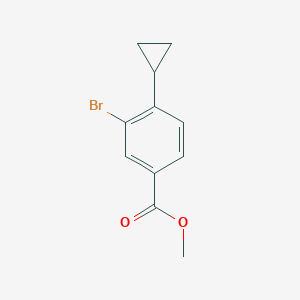

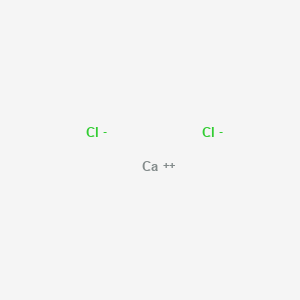

规范 SMILES |

[Cl-].[Cl-].[Ca+2] |

沸点 |

1935 °C |

颜色/形态 |

White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |

密度 |

2.15 at 68 °F (USCG, 1999) 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ |

熔点 |

775 °C MP: 260 °C /Calcium chloride monohydrate/ |

物理描述 |

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; PelletsLargeCrystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] |

相关CAS编号 |

10035-04-8 (dihydrate) |

溶解度 |

Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Further, an experiment was conducted for the purpose of comparison in the same manner as described in the foregoing with the exception of that: In this case, the calcium hydroxide powder was not added while only 10 parts of the sodium chloride powder of 99% purity was added. A calcium hypochlorite composition obtained in this manner comprised 74.4% of calcium hypochlorite, 1.2% of calcium hydroxide, 9.2% of water content, 1.5% of calcium chloride and 10.5% of sodium chloride.

Name

Yield

74.4%

Name

Yield

1.2%

Name

Yield

1.5%

Name

Yield

10.5%

Synthesis routes and methods II

Procedure details

60×1.6 cm siliconised column was filled with dextran sulphate Sepharose 4B matrix prepared as in Example 1. The resin was equilibrated at 4° C. with 14 mM trisodium citrate, 2.1 mM calcium chloride in 1.0 M glycine pH 7.3. Two bags of Blood Transfusion Service cryoprecipitate were thawed at 37° C., combined and diluted to 100 ml with equilibrating buffer and adjusted to pH 7.3 with 0.05 M hydrochloric acid. After centrifugation at room temperature to remove any particulate material, 20 ml of the supernatant was diluted to 50 ml and applied to the chromatography column and developed at 4° C. at 42 ml per hour. Wben all the unbound material was judged to have eluted the bound proteins were developed with a simple two-chamber gradient comprised of 450 ml of the initial equilibrating buffer and 450 ml of 1.0 M glycine, 1.0 M sodium chloride, 2.1 mM calcium chloride pH 5.5, resulting in an elution profile that was linear with respect to sodium chloride concentration, but convex with respect to lowering pH value. As with Example 4 there was good resolution of Factor VIII from most plasma proteins. Fibrinogen eluted at 0.15 M sodium chloride pH 7.0, fibronectin at 0.28 M sodium chloride pH 6.7 and Factor VIII at 0.38 M sodium chloride pH 6.5 with overall yields of 100% Factor VIIIR:Ag, 100% Factor VIIIR:CoF, 65% Factor VIIIC:Ag and 35 % Factor VIII:C.

[Compound]

Name

dextran sulphate Sepharose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Synthesis routes and methods III

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.

Name

CPD water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]

Quantity

563 kg

Type

reactant

Reaction Step Four

[Compound]

Name

CaCl2.2H2O

Quantity

233 kg

Type

reactant

Reaction Step Six

Name

Synthesis routes and methods IV

Procedure details

Australian Pat. No. 28,957, (1971) describes a method of precipitating lead chloride from brine solution by cooling followed by reacting said lead chloride with water and calcium sulphate to produce a lead sulphate precipitate and calcium chloride solution. Although low chloride levels in the lead sulphate were obtainable with rigorous washing, the product is again suitable to lead smelters in limited quantities and must be treated on a sinter machine to remove sulphur before the blast. Capital and operating costs are projected to be high for the process since the brine solution must be heated for high lead solubility and then cooled for lead chloride precipitation.

Name

brine

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Five

Name

Name

Synthesis routes and methods V

Procedure details

A 0.30M sodium phosphate solution is prepared by combining 0.5704 g of trisodium phosphate dodecahydrate and 0.04024 g of dibasic sodium phosphate heptahydrate and dissolved in deionized water to provide the proper molarity. A 0.50M calcium chloride solution is prepared by dissolving 0.0736 g of calcium chloride dihydrate in the appropriate amount of deionized water and the mixture stirred for 15 min. Upon combination of the solutions, an ACP colloid composition is produced.

Name

sodium phosphate heptahydrate

Quantity

0.04024 g

Type

reactant

Reaction Step Two

Name

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B8817786.png)

![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B8817789.png)

![tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate](/img/structure/B8817809.png)